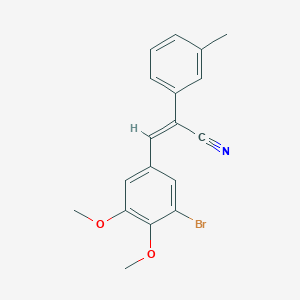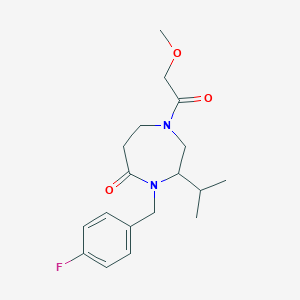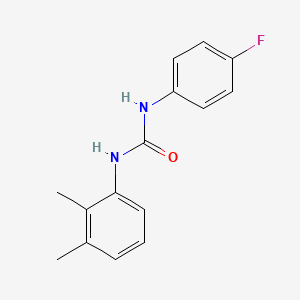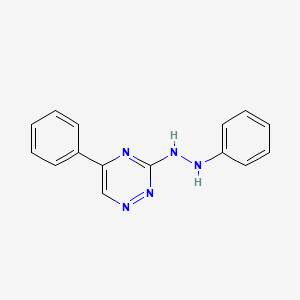
N-(4-cyanophenyl)-3-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-3-isopropoxybenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer and other diseases. It was initially developed as a histone deacetylase (HDAC) inhibitor, but its mechanism of action is not limited to this pathway.
Mechanism of Action
CI-994 inhibits N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to changes in gene expression and can result in cell cycle arrest, apoptosis, and differentiation. However, CI-994 has also been shown to have other targets, including tubulin and heat shock protein 90 (HSP90), which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other treatments such as radiation and chemotherapy. In addition, CI-994 has been shown to have anti-inflammatory effects and may have potential in treating other diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of CI-994 is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its clinical use. In addition, its specificity for N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes is not well understood, which may limit its effectiveness as a therapeutic.
Future Directions
Future research on CI-994 could focus on improving its specificity for N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes, as well as identifying other targets that may contribute to its anti-cancer effects. In addition, studies could investigate the potential of CI-994 in combination with other treatments, such as immunotherapy or targeted therapies. Finally, further research could explore the potential of CI-994 in treating other diseases beyond cancer.
Synthesis Methods
CI-994 can be synthesized through a multi-step process involving the reaction of 3-isopropoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanophenylamine. The final product is obtained by reacting the resulting amide with isopropylamine. The purity of the compound can be increased through recrystallization and chromatography.
Scientific Research Applications
CI-994 has been studied extensively for its potential in treating cancer, particularly hematological malignancies such as leukemia and lymphoma. It has also shown promise in treating solid tumors such as breast, lung, and prostate cancer.
properties
IUPAC Name |
N-(4-cyanophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-15-8-6-13(11-18)7-9-15/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZCSWWWHRFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5457986.png)

![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)


![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)

![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5458049.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458051.png)
![(4R)-N-methyl-4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5458053.png)
![4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]benzoic acid](/img/structure/B5458063.png)
![4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B5458066.png)